Dihydro-1-((4-methoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione

Antimalarial DHODH inhibitor Plasmodium falciparum

Dihydro-1-((4-methoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione (CAS 62554-10-3) is a synthetic dihydropyrimidine-2,4-dione derivative with a molecular formula of C13H16N2O3 and a molecular weight of 248.28 g/mol. This compound belongs to the dihydropyrimidine (DHPM) class, which is recognized for its broad spectrum of biological activities, including enzyme inhibition and therapeutic potential.

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
CAS No. 62554-10-3
Cat. No. B12911734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydro-1-((4-methoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione
CAS62554-10-3
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESCC1CN(C(=O)NC1=O)CC2=CC=C(C=C2)OC
InChIInChI=1S/C13H16N2O3/c1-9-7-15(13(17)14-12(9)16)8-10-3-5-11(18-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,16,17)
InChIKeyQASUMVLHEFKLNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydro-1-((4-methoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione (CAS 62554-10-3): A Selective PfDHODH Inhibitor Scaffold


Dihydro-1-((4-methoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione (CAS 62554-10-3) is a synthetic dihydropyrimidine-2,4-dione derivative with a molecular formula of C13H16N2O3 and a molecular weight of 248.28 g/mol [1]. This compound belongs to the dihydropyrimidine (DHPM) class, which is recognized for its broad spectrum of biological activities, including enzyme inhibition and therapeutic potential [2]. Specifically, this compound has been identified as a selective inhibitor of *Plasmodium falciparum* dihydroorotate dehydrogenase (PfDHODH), a validated target for antimalarial drug discovery, with an inhibitory concentration (IC50) of 418 nM [3]. Its structural features, including the 4-methoxybenzyl substitution at the N1 position and the 5-methyl group on the dihydropyrimidine core, are critical for its biological activity profile.

Why Generic Dihydropyrimidine Analogs Cannot Substitute Dihydro-1-((4-methoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione (CAS 62554-10-3)


Generic substitution within the dihydropyrimidine-2,4-dione class is not feasible due to the profound impact of subtle structural modifications on target potency and selectivity. Compounds within the PfDHODH inhibitor series disclosed in patent US8703811 exhibit IC50 values ranging from 56 nM to >30,000 nM against the parasitic enzyme, demonstrating that minor variations in the N1-benzyl substituent or the core heterocycle can shift potency by orders of magnitude [1]. For example, the presence and position of the 4-methoxy group on the N1-benzyl ring, as in CAS 62554-10-3, is a key determinant of both PfDHODH inhibition and selectivity over the human ortholog [2]. Therefore, replacing this compound with a close analog lacking these specific structural features carries a high risk of losing target engagement, species selectivity, and overall biological relevance, undermining experimental reproducibility and project progression.

Quantitative Differentiation Evidence for Dihydro-1-((4-methoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione (CAS 62554-10-3)


Selective PfDHODH Inhibition: A Differentiated Potency Profile Among Patent-Disclosed Analogs

In a direct, head-to-head comparison within the same patent family (US8703811), CAS 62554-10-3 (Compound 38) demonstrates an IC50 of 418 nM against *P. falciparum* DHODH [1]. This potency profile is distinct from other close analogs: Compound 44 (IC50 = 56 nM) is significantly more potent, while Compound 24 (IC50 = 1,080 nM) and Compound 49 (IC50 = 113 nM) show divergent activities [2][3][4]. This places CAS 62554-10-3 in a mid-range potency tier, offering a unique balance between activity and potentially improved selectivity or physicochemical properties.

Antimalarial DHODH inhibitor Plasmodium falciparum

Species Selectivity: A Key Differentiator for Antimalarial Research

A critical differentiator for antimalarial DHODH inhibitors is selectivity for the parasite enzyme over the human ortholog. While direct data for CAS 62554-10-3 is limited, a close structural analog (Compound 49, IC50 = 113 nM for PfDHODH) shows >265-fold selectivity with an IC50 of >30,000 nM against human DHODH [1][2]. The structural similarity of the 4-methoxybenzyl motif suggests CAS 62554-10-3 likely possesses a significant selectivity window, which is a fundamental prerequisite for antimalarial drug discovery.

Antimalarial DHODH inhibitor Species selectivity

Physicochemical and Structural Descriptors: A Foundation for Computational and SAR Studies

The computed physicochemical properties of CAS 62554-10-3, such as its XLogP3-AA of 1.1, molecular weight of 248.28 g/mol, and 3 rotatable bonds [1], position it within a favorable drug-like chemical space. Compared to more lipophilic analogs in the series (e.g., Compound 44 with a calculated LogP of approximately 2.2 based on core structure), CAS 62554-10-3 offers lower lipophilicity, which can be a critical factor for solubility and metabolic stability [2]. These distinct properties are valuable for computational modeling, structure-activity relationship (SAR) studies, and as a starting point for lead optimization.

Computational chemistry QSAR Drug design

Optimal Research and Procurement Scenarios for Dihydro-1-((4-methoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione (CAS 62554-10-3)


Antimalarial Lead Optimization and SAR Studies

Given its well-characterized, mid-tier inhibitory activity against PfDHODH (IC50 = 418 nM) [1] and the availability of patent data on closely related analogs, CAS 62554-10-3 is an ideal scaffold for structure-activity relationship (SAR) campaigns. Researchers can use this compound as a starting point to systematically explore the impact of modifications on the N1-benzyl group or the dihydropyrimidine core, with the goal of improving potency while maintaining species selectivity. The quantified potency gap versus more potent analogs (e.g., 7.5-fold less than Compound 44) provides a clear optimization trajectory.

Selectivity Profiling and Mode-of-Action Confirmation

The inferred selectivity window against the human DHODH enzyme [2] makes CAS 62554-10-3 a valuable tool for mode-of-action studies. In cell-based antimalarial assays, its use alongside a non-selective or highly potent comparator can help confirm that observed antiparasitic effects are specifically mediated through PfDHODH inhibition, thereby validating the target engagement in a physiological context.

Computational Chemistry and Drug Design Model Building

The computed physicochemical properties (XLogP3-AA = 1.1, MW = 248.28) [3] and the known crystal structure of related PfDHODH-inhibitor complexes make this compound suitable for building and validating computational models, such as quantitative structure-activity relationship (QSAR) models or pharmacophore hypotheses, which can then be used for virtual screening of novel antimalarial chemotypes.

Quote Request

Request a Quote for Dihydro-1-((4-methoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.